N-cyclohexyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-cyclohexyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused nitrogen- and oxygen-containing rings. Its key structural elements include:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, indicative of a rigid, polycyclic framework.
- Substituents such as a cyclohexyl group (at the N-position), a 4-methylbenzyl moiety (at C7), and an imino-oxo-carboxamide functional group (at positions 5 and 6).
Structural characterization likely employs crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as described in and .
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c1-17-10-12-18(13-11-17)16-31-23(27)20(25(32)28-19-7-3-2-4-8-19)15-21-24(31)29-22-9-5-6-14-30(22)26(21)33/h5-6,9-15,19,27H,2-4,7-8,16H2,1H3,(H,28,32) |
InChI Key |
OBPNNDXEZPCBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-imino-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dipyrido-Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This can be achieved through nucleophilic substitution reactions.
Addition of the Imino Group: This step often involves the use of amines and appropriate catalysts.
Attachment of the 4-Methylbenzyl Group: This is typically done through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-imino-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-imino-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-imino-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic systems reported in the provided evidence, focusing on structural motifs, synthetic strategies, and functional properties.
Spiro-7-oxa-9-aza Systems
details the synthesis of 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, a spiro compound featuring a benzothiazole ring and carboxamide linkages. Key differences include:
- Core Structure : The target compound’s tricyclic framework contrasts with the spiro[4.5]decane system, which introduces conformational flexibility.
- Substituents: The spiro compound’s 4-dimethylaminophenyl and benzothiazole groups differ from the target’s cyclohexyl and 4-methylbenzyl substituents, impacting solubility and steric bulk.
- Synthesis : The spiro compounds are synthesized via condensation reactions involving 2-oxa-spiro[3.4]octan-1,3-dione and benzothiazol-2-ylimine derivatives . In contrast, the target compound’s tricyclic core likely requires multi-step cyclization, though exact methods are unspecified in the evidence.
Thiadiazine and Thiazolo-Pyrimidine Derivatives
and describe thiadiazine and thiazolo-pyrimidine derivatives, such as 6-(4-chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamide and ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . Comparisons include:
- Heteroatom Composition : Thiadiazines (S, N) and thiazolo-pyrimidines (S, N) lack the oxygen-rich triazatricyclic system of the target compound.
- Biological Activity: Thiadiazines in are noted for antimicrobial properties, suggesting that the target compound’s bioactivity (if explored) could align with similar mechanisms .
Crystallographic Characterization Tools
For example:
- SHELXL is widely used for refining small-molecule crystal structures, ensuring accuracy in bond lengths and angles .
- ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, which would clarify the target compound’s packing behavior (e.g., π-π stacking or hydrogen bonds) .
- WinGX integrates tools for data analysis, streamlining comparison with similar compounds .
Structural and Functional Data Table
Discussion of Research Findings
- Structural Rigidity vs.
- Substituent Effects: The 4-methylbenzyl group may improve lipophilicity over the 4-dimethylaminophenyl group in , affecting membrane permeability .
- Carboxamide Role : Shared carboxamide groups across all compounds suggest a common pharmacophore for hydrogen bonding, critical for target engagement .
Biological Activity
N-cyclohexyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclic compounds. Its unique molecular structure suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
The compound features a tricyclic framework with multiple functional groups, including an imine and carboxamide moiety. Its molecular formula is with a molecular weight of 455.6 g/mol. The intricate architecture of the compound indicates a high degree of chemical reactivity and potential for diverse biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Functional Groups | Imino group, carbonyl group, carboxamide group |
| Molecular Formula | |
| Molecular Weight | 455.6 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions require careful control of temperature and solvent choice to achieve high yields.
The biological activity of this compound may involve interactions with various biological targets such as enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
Case Studies and Research Findings
Research has indicated that compounds with structural similarities to N-cyclohexyl derivatives often exhibit notable biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-cyclohexyl-6-imino-N-(4-morpholinyl)ethyl | Contains morpholine ring | Anticancer activity |
| Fentrazamide | Tetrazole structure | Herbicidal properties |
| 1-Cyclopropyl-6-fluoro-N-(methyl)octahydroquinoline | Fluorinated derivative | Antimicrobial effects |
These studies highlight the potential for N-cyclohexyl derivatives to be explored in therapeutic contexts.
Potential Applications
Given its structural complexity and preliminary findings regarding its biological activity, this compound could find applications in various fields:
- Medicinal Chemistry : Development of novel drugs targeting specific diseases.
- Agricultural Chemistry : Potential use as a herbicide or pesticide.
- Biochemical Research : Study of enzyme interactions and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
